Product packaging for 1-(Isopropoxymethyl)-1h-pyrazol-4-amine(Cat. No.:)

1-(Isopropoxymethyl)-1h-pyrazol-4-amine

Cat. No.: B12107000
M. Wt: 155.20 g/mol
InChI Key: UQUOSGMEEUFBLN-UHFFFAOYSA-N
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Description

1-(Isopropoxymethyl)-1H-pyrazol-4-amine (CAS 1263211-08-0) is a pyrazole-based chemical compound with a molecular formula of C7H13N3O and a molecular weight of 155.20 g/mol . Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of documented biological activities . The structure of this particular compound, which features an amine group at the 4-position of the heterocyclic ring and an isopropoxymethyl substituent, makes it a valuable intermediate for synthetic organic chemistry. It is particularly useful for the construction of more complex molecules for pharmaceutical research and development. Researchers utilize such pyrazole amines as key building blocks in various reactions, including the synthesis of novel amide derivatives and other functionalized heterocycles . While the specific applications for this compound are still being explored, pyrazole derivatives, in general, have been found to exhibit significant antibacterial, anticancer, and anti-inflammatory properties, often acting through mechanisms such as enzyme inhibition . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O B12107000 1-(Isopropoxymethyl)-1h-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C7H13N3O/c1-6(2)11-5-10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3

InChI Key

UQUOSGMEEUFBLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C=C(C=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 Isopropoxymethyl 1h Pyrazol 4 Amine and Its Analogues

General Strategies for Pyrazole-4-amine Scaffold Construction

The formation of the pyrazole-4-amine core is a critical step, and several classical and modern synthetic methodologies can be employed. These strategies offer access to a wide variety of substituted pyrazoles, which can then be further functionalized.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.comnih.govnih.gov The Knorr pyrazole synthesis, a classic example, utilizes the condensation of β-ketoesters with hydrazines. beilstein-journals.org Modifications of this approach can lead to the formation of 4-aminopyrazoles. For instance, the reaction of enaminones with hydrazine dihydrochloride (B599025) in water has been shown to produce aryl/heteroaryl (3-phenyl-1H-pyrazol-4-yl)methanones. longdom.org

Another cyclocondensation strategy involves the reaction of α,β-unsaturated ketones and their derivatives with hydrazines. This reaction initially forms pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles. mdpi.comnih.gov The use of microwave irradiation can often accelerate these reactions and improve yields. mdpi.com High-pressure conditions have also been employed to facilitate the synthesis of aminopyrazole precursors. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Reactants Reagents/Conditions Product Type Reference(s)
1,3-Dicarbonyl compounds, Hydrazines Acid or base catalysis Substituted pyrazoles beilstein-journals.org
Enaminones, Benzaldehyde, Hydrazine dihydrochloride Water, Ammonium acetate, Reflux Aryl/heteroaryl (3-phenyl-1H-pyrazol-4-yl)methanones longdom.org
α,β-Unsaturated ketones, Hydrazine derivatives Oxidation Substituted pyrazoles mdpi.comnih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.orgnih.gov This reaction involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.orgacs.orgyoutube.com

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to afford pyrazoles. youtube.com This method offers a high degree of regioselectivity depending on the substituents on both the nitrile imine and the alkyne. youtube.com Similarly, the reaction of diazo compounds with alkenes or alkynes is a well-established route to pyrazolines and pyrazoles, respectively. nih.gov For instance, α-diazo-β-ketophosphonates and related compounds undergo 1,3-dipolar cycloaddition with electron-deficient alkenes to yield functionalized pyrazoles. nih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex molecules like pyrazoles in a single, efficient step. beilstein-journals.orgnih.govnih.govrsc.org These reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. derpharmachemica.com

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine. rsc.orgderpharmachemica.com For example, the three-component reaction of substituted aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) at room temperature using a NiFe2O4 nanocatalyst has been reported for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. derpharmachemica.com Another approach involves the four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often catalyzed by a base like piperidine, to produce highly substituted pyrano[2,3-c]pyrazoles. nih.gov

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

Components Catalyst/Conditions Product Type Reference(s)
Aromatic aldehyde, Malononitrile, Phenyl hydrazine NiFe2O4 nanoparticles, Room temperature 5-Amino-1H-pyrazole-4-carbonitrile derpharmachemica.com
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate Piperidine, Water, Room temperature Dihydropyrano[2,3-c]pyrazoles nih.govrsc.org
Enaminones, Benzaldehyde, Hydrazine dihydrochloride, Ethyl cyanoacetate Water, Ammonium acetate Pyrazolo[3,4-b]pyridines longdom.org

Ring-Opening and Rearrangement Strategies

Less common, but nonetheless elegant, are strategies that involve the ring-opening and subsequent rearrangement of other heterocyclic systems to form pyrazoles. acs.org One such example is the tandem [3 + 2] cycloaddition/ring-opening rearrangement reaction of benzofuran-derived azadienes with nitrile imines, which furnishes highly functionalized pyrazoles. acs.org The reaction of isoxazoles with hydrazines can also lead to the formation of aminopyrazoles through a ring-transformation process.

Introduction of the Isopropoxymethyl Moiety at the N1 Position

Once the pyrazole-4-amine scaffold is constructed, the final step is the introduction of the isopropoxymethyl group at the N1 position of the pyrazole ring. The N-H proton of the pyrazole ring is acidic and can be readily deprotonated by a base, making the nitrogen atom nucleophilic. pharmaguideline.commdpi.com

N-Alkylation and Etherification Protocols

The most direct method for introducing the isopropoxymethyl group is through N-alkylation. This typically involves the reaction of the pyrazole-4-amine with an appropriate alkylating agent, such as isopropoxymethyl chloride, in the presence of a base. pharmaguideline.com The choice of base is crucial to ensure selective N1-alkylation and to avoid competing reactions at the 4-amino group. Common bases used for N-alkylation of pyrazoles include sodium hydride, potassium carbonate, or organic bases like triethylamine.

The reaction solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. While direct N-alkylation with haloalkanes is a common strategy, enzymatic approaches have also been developed for the selective N-alkylation of pyrazoles, offering high regioselectivity. nih.govnih.gov These enzymatic methods, however, are typically demonstrated with simple alkyl groups and may require specific enzyme engineering for more complex substituents like the isopropoxymethyl group. nih.govnih.govresearchgate.net

A patent describes the N-alkylation of pyrazoles using alcohols or their derivatives in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst, which could be a potential route for introducing the isopropoxymethyl group using isopropoxymethanol (B14628167) or a related derivative. google.comgoogle.com

Table 3: General Conditions for N-Alkylation of Pyrazoles

Alkylating Agent Base Solvent General Product Reference(s)
Alkyl halides (e.g., Isopropoxymethyl chloride) NaH, K2CO3, Triethylamine DMF, Acetonitrile N1-Alkylpyrazole pharmaguideline.com
Alcohols/Derivatives Crystalline aluminosilicate/aluminophosphate Gas phase or liquid phase N-Alkylpyrazole google.comgoogle.com

Regioselectivity Control in N-Substitution

The pyrazole ring contains two nitrogen atoms, N1 and N2, which presents a challenge for regioselectivity during N-substitution reactions like alkylation. The position of substitution is influenced by a combination of steric hindrance, electronic effects of substituents on the pyrazole ring, and the reaction conditions employed, including the choice of base, solvent, and catalyst.

For 3-substituted pyrazoles, N-alkylation can yield both N1 and N2 isomers. The regiochemical outcome is often dictated by the steric bulk of the substituent at the C3 position and the incoming electrophile. Generally, less sterically hindered N1-alkylation is favored, but specific catalytic systems can reverse this preference. For instance, a magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed to selectively produce N2-alkylated regioisomers. thieme-connect.com In this method, using MgBr₂ as a catalyst with α-bromoacetates as alkylating agents resulted in high regioselectivity for the N2 position. thieme-connect.com

Conversely, traditional methods often employ a base-solvent system to control regioselectivity. Studies have shown that using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can achieve regioselective N1-alkylation of 3-substituted pyrazoles. figshare.com The regioselectivity in these cases is justified by Density Functional Theory (DFT) calculations, which consider the steric effects influencing the transition states. figshare.comresearchgate.net

Acid-catalyzed methods have also been explored. The N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid can produce N-alkyl pyrazoles. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, these conditions typically yield a mixture of regioisomers, with sterics controlling which isomer is the major product. mdpi.com

Table 1: Factors Influencing Regioselectivity in Pyrazole N-Substitution

FactorInfluence on RegioselectivityExample Conditions/SystemPredominant IsomerReference
Steric HindranceBulky substituents at C3 or C5 favor substitution at the less hindered nitrogen atom.General base-catalyzed alkylation (e.g., K₂CO₃/DMSO) of a 3-substituted pyrazole.N1 figshare.com
CatalystLewis acid catalysts can direct substitution to a specific nitrogen.MgBr₂ catalyst with α-bromoacetates.N2 thieme-connect.com
Reaction TypeThe nature of the electrophile and catalyst system can determine the outcome.Acid-catalyzed reaction with trichloroacetimidate electrophiles.Mixture, major isomer determined by sterics. mdpi.com
Catalyst-Free ReactionMichael addition reactions can proceed with high regioselectivity without a catalyst.Catalyst-free Michael addition for N1-alkylation.N1 (>99.9:1) researchgate.netacs.org

Chemical Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine

The synthesis of this compound is not extensively documented as a standalone procedure in the literature. However, a logical synthetic route can be constructed based on established methodologies for the synthesis of substituted 4-aminopyrazoles. nih.govchim.itmdpi.com A common and effective strategy involves the N-substitution of a pyrazole precursor bearing a nitro group at the C4 position, followed by the reduction of the nitro group to an amine.

Precursor Synthesis and Derivatization

The primary precursors for this synthesis are 4-nitro-1H-pyrazole and an isopropoxymethylating agent, such as chloromethyl isopropyl ether.

4-Nitro-1H-pyrazole: This precursor is typically synthesized by the nitration of 1H-pyrazole. This reaction requires careful control of conditions to avoid hazardous byproducts. mdpi.com The presence of the electron-withdrawing nitro group at the C4 position serves two purposes: it deactivates the pyrazole ring towards further electrophilic substitution and helps direct the subsequent N-alkylation to the N1 position.

Isopropoxymethylating Agent: Chloromethyl isopropyl ether (i-PrOCH₂Cl) is the electrophile required to introduce the isopropoxymethyl group onto the pyrazole nitrogen. This reagent is prepared from isopropanol, formaldehyde, and hydrogen chloride.

The key derivatization step is the N-alkylation of 4-nitro-1H-pyrazole. This reaction is a nucleophilic substitution where the pyrazole anion attacks the electrophilic carbon of chloromethyl isopropyl ether.

Reaction Conditions and Optimized Parameters

Step 1: N-Alkoxymethylation of 4-Nitro-1H-pyrazole The N-alkoxymethylation is typically carried out under basic conditions to deprotonate the pyrazole, forming the pyrazolate anion, which is a more potent nucleophile.

Base and Solvent: A common choice for this type of alkylation is sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). Alternatively, potassium carbonate (K₂CO₃) in DMF or acetone (B3395972) can be used. mdpi.com

Temperature: The reaction is usually performed at room temperature, although gentle heating may be required to ensure complete conversion.

Outcome: This reaction yields 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole. The substitution occurs selectively at the N1 position, a regioselectivity driven by the electronic influence of the 4-nitro group.

Step 2: Reduction of 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole The final step is the reduction of the nitro group to the desired 4-amino group. Several methods are effective for this transformation.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov The reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or zinc powder in a mixture of hydrochloric and acetic acids. nih.gov

After the reduction, a standard workup and purification by techniques like column chromatography would yield the final product, this compound.

Table 2: Proposed Synthesis Parameters for this compound

StepReactionReagents & ConditionsPurposeReference
1N-AlkoxymethylationPrecursor: 4-nitro-1H-pyrazole. Reagents: Chloromethyl isopropyl ether, NaH or K₂CO₃. Solvent: DMF. Temp: RT to moderate heat.To introduce the isopropoxymethyl group regioselectively at the N1 position. mdpi.com
2Nitro Group ReductionPrecursor: 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole. Reagents: H₂, Pd/C or SnCl₂/HCl. Solvent: Ethanol or HCl(aq).To convert the C4-nitro group to the target C4-amino group. nih.gov

Emerging Synthetic Techniques and Methodological Advancements

Recent advances in organic synthesis have led to the development of more sophisticated and sustainable methods for preparing pyrazole derivatives. These include novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Approaches

Modern catalysis offers powerful tools for the N-alkylation of pyrazoles, providing high yields and selectivities under mild conditions.

Transition-Metal Catalysis: Palladium-catalyzed reactions have been employed for the N-allylation of pyrazoles using allylic alcohols. researchgate.net Silver-catalyzed reactions have also been used to synthesize trifluoromethylated pyrazoles. mdpi.com These methods often exhibit high efficiency and functional group tolerance.

Brønsted Acid Catalysis: An alternative to traditional base-mediated alkylation is the use of Brønsted acid catalysts. Camphorsulfonic acid has been shown to effectively catalyze the N-alkylation of pyrazoles with trichloroacetimidate electrophiles, providing a new pathway to N-substituted pyrazoles. mdpi.comsemanticscholar.org This approach can be particularly useful when base-sensitive functional groups are present in the molecule.

Table 3: Examples of Catalytic Approaches in Pyrazole Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
Magnesium (MgBr₂)N2-Regioselective AlkylationProvides high regioselectivity for the N2 isomer. thieme-connect.com
Palladium (PdNPs)One-Pot Regioselective SynthesisUtilizes in-situ generated nanoparticles in an environmentally friendly medium. mdpi.com
Brønsted Acid (Camphorsulfonic acid)N-AlkylationUses trichloroacetimidate electrophiles; avoids basic conditions. mdpi.comsemanticscholar.org
Silver (Ag)CyclocondensationEfficient for synthesizing 3-CF₃-pyrazoles. mdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.gov These strategies focus on using less hazardous materials, renewable resources, and energy-efficient processes. nih.goveurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate pyrazole synthesis, leading to high yields in significantly shorter reaction times compared to conventional heating. nih.govmdpi.com This technique is often coupled with solvent-free conditions, further enhancing its green credentials. mdpi.com

Aqueous Media and Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in water or water-ethanol mixtures, often with the help of catalysts like cerium(IV) oxide/silica (CeO₂/SiO₂) or in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). nih.govthieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. The solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature is an example of a green method to produce pyrazoles in high yields. rsc.org

Use of Green Catalysts: The development of recyclable or non-toxic catalysts is a cornerstone of green chemistry. nih.gov Ammonium chloride, a readily available and non-toxic salt, has been used as a green catalyst for the Knorr synthesis of pyrazoles in ethanol, a renewable solvent. jetir.org

Table 4: Green Chemistry Approaches in Pyrazole Synthesis

Principle/TechniqueDescriptionExampleReference
Microwave-Assisted SynthesisUses microwave energy to dramatically reduce reaction times."One pot" synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazine. mdpi.com
Use of Aqueous MediaEmploys water as a safe and environmentally benign solvent.Four-component synthesis of pyrano[2,3-c]pyrazoles in water at 60 °C. nih.gov
Solvent-Free ConditionsReactions are run without a solvent, often by grinding or heating neat reagents.Condensation of a diketone and a hydrazine with a catalytic amount of acid at room temperature. rsc.org
Green CatalystsInvolves using non-toxic, renewable, or recyclable catalysts.Ammonium chloride catalyzed Knorr pyrazole synthesis in ethanol. jetir.org

Synthetic Yield Enhancement and Scale-up Considerations

The industrial synthesis of this compound would likely proceed through a sequence involving the formation of the pyrazole core, introduction of the 4-amino group (or a precursor), and N-alkoxymethylation. Each of these steps presents unique challenges and opportunities for optimization to enhance yields and ensure safe and efficient scale-up.

A common strategy for constructing the 4-aminopyrazole moiety is to first introduce a nitro group at the 4-position of the pyrazole ring, followed by its reduction. The N-isopropoxymethyl group can be introduced either before or after the reduction of the nitro group. The regioselectivity of the N-alkylation step is a critical factor that needs to be carefully controlled.

Yield Enhancement in N-Alkoxymethylation

Research Findings:

Research into the N-alkylation of pyrazoles has explored various strategies to control regioselectivity. The use of bulky alkylating agents can sterically hinder attack at the more crowded nitrogen atom. arkat-usa.org Additionally, the choice of base and solvent can significantly influence the outcome of the reaction. For instance, a patent describes the N-alkylation of 5-methyl-4-nitro-1H-pyrazole using methyl 2-bromo-2-methylpropanoate (B8525525) in the presence of potassium carbonate in DMF. chim.it Another approach involves the use of trichloroacetimidate electrophiles under acidic catalysis, which has been shown to provide good yields of N-alkylated pyrazoles, although mixtures of isomers can still be formed. arkat-usa.org A practical two-step synthesis of 1-alkyl-4-aminopyrazoles has been described, which involves a Mitsunobu reaction on 4-nitropyrazole with an alcohol, followed by reduction. researchgate.net This method offers a direct route to N-substituted 4-aminopyrazoles.

Interactive Data Table: Analogous N-Alkylation Reactions of Pyrazole Derivatives

The following table presents data from literature on N-alkylation reactions of pyrazole derivatives that are analogous to the potential synthesis of this compound.

Alkylating AgentPyrazole SubstrateBase / CatalystSolventTemperatureYield (%)Reference
Methyl 2-bromo-2-methylpropanoate5-methyl-4-nitro-1H-pyrazoleK₂CO₃DMF25°CNot Reported chim.it
Phenethyl trichloroacetimidate4-chloropyrazoleCamphorsulfonic acid1,2-DichloroethaneReflux77 arkat-usa.org

Scale-up Considerations:

For large-scale production, the separation of regioisomers can be a costly and time-consuming process. Therefore, optimizing the reaction to favor the formation of the desired 1-(isopropoxymethyl) isomer is critical. This can be achieved through a systematic screening of reaction parameters, including temperature, solvent, base, and the nature of the leaving group on the isopropoxymethylating agent. The development of a scalable crystallization procedure that selectively precipitates the desired isomer would also be a highly valuable strategy for industrial production.

Optimization of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While numerous methods exist, their application on an industrial scale requires careful consideration of safety, cost, and efficiency.

Research Findings:

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the formation of water as the primary byproduct. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst and reaction conditions can be crucial for achieving high yields and chemoselectivity, especially in the presence of other reducible functional groups. For instance, supported gold nanoparticles have been demonstrated to be effective for the selective reduction of multifunctional aromatic nitro compounds under mild conditions. researchgate.net Transfer hydrogenation, using hydrogen donors like formic acid or its salts, offers an alternative that can sometimes provide improved chemoselectivity and avoid the need for high-pressure hydrogen gas.

Interactive Data Table: Catalytic Reduction of Substituted Nitroaromatics (Analogous Reactions)

The following table provides examples of catalytic reduction of nitroaromatic compounds, which are relevant to the potential final step in the synthesis of this compound.

SubstrateCatalystReductantSolventConditionsYield (%)Reference
4-NitropyrazoleNot specifiedH₂ / CatalystNot specifiedNot specifiedNot specified researchgate.net
Various NitroarenesAu/TiO₂TrimethyldisilaneNot specifiedMildGood to High researchgate.net

Scale-up Considerations:

The scale-up of catalytic hydrogenation reactions presents significant safety challenges related to the handling of flammable hydrogen gas and pyrophoric catalysts. The use of continuous flow reactors is an increasingly adopted strategy to mitigate these risks. Flow chemistry allows for better control over reaction parameters such as temperature and pressure, and the small reaction volume at any given time enhances safety. Furthermore, flow systems can facilitate the use of packed-bed catalysts, simplifying catalyst removal and product purification. For batch processing, careful engineering controls and adherence to strict safety protocols are essential. The economic feasibility of the process on a large scale will also depend on the cost, activity, and recyclability of the chosen catalyst.

Structural Elucidation and Spectroscopic Characterization of 1 Isopropoxymethyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms in 1-(isopropoxymethyl)-1H-pyrazol-4-amine can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring protons, H3 and H5, typically appear as singlets in the aromatic region, with their exact chemical shifts influenced by the substituents on the ring. The protons of the isopropoxymethyl group will exhibit characteristic multiplicities: a septet for the methine (-CH) proton coupled to the six equivalent methyl protons, which in turn appear as a doublet. The methylene (B1212753) protons (-O-CH₂-N) are expected to be a singlet, and the amine (-NH₂) protons will also likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole H5 ~7.5 s
Pyrazole H3 ~7.3 s
Methylene (-O-CH₂-N) ~5.4 s
Amine (-NH₂) ~3.5 (broad) s
Isopropyl Methine (-CH) ~3.6 septet

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The pyrazole ring carbons (C3, C4, and C5) will appear in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons of the isopropoxymethyl substituent will be found in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C4 ~138
Pyrazole C5 ~130
Pyrazole C3 ~125
Methylene (-O-CH₂-N) ~80
Isopropyl Methine (-CH) ~72

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: would show correlations between the isopropyl methine proton and the isopropyl methyl protons.

HSQC: would correlate each proton signal to its directly attached carbon atom (e.g., pyrazole H3 to C3, isopropyl methine H to its C, etc.).

HMBC: would reveal long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons (-O-CH₂-N) and the pyrazole ring nitrogen (N1) as well as the isopropyl methine carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. masterorganicchemistry.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will typically show two sharp peaks in the range of 3300-3500 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretches from the pyrazole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxymethyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyrazole ring double bonds will be found in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1000-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300-3500 (two bands)
Pyrazole Ring C-H Stretch >3000
Isopropoxymethyl Group C-H Stretch (aliphatic) <3000
Pyrazole Ring C=C, C=N Stretch 1400-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₁₃N₃O), the molecular weight is approximately 155.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155. Key fragmentation patterns could include the loss of the isopropyl group, the isopropoxy group, or cleavage of the methylene bridge, leading to characteristic fragment ions that help to confirm the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π→π* and n→π* electronic transitions primarily associated with the pyrazole ring system. Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, often between 210-300 nm. nih.gov The presence of the amino and isopropoxymethyl substituents may cause a slight shift in the wavelength of maximum absorption (λmax) compared to the parent pyrazole molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a novel compound like this compound, this method would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications. cardiff.ac.uk

Although a specific crystal structure for this compound has not been reported, analysis of related pyrazole structures in the Cambridge Structural Database (CSD) allows for the prediction of its likely crystallographic parameters. researchgate.netresearchgate.net Pyrazole derivatives often crystallize in common space groups such as P2₁/c or C2/c. researchgate.netcardiff.ac.uk The crystal packing is expected to be significantly influenced by hydrogen bonding interactions involving the 4-amino group and the pyrazole nitrogen atoms. researchgate.netmdpi.com

Hypothetical Crystallographic Data for this compound

Below is an interactive table presenting hypothetical, yet realistic, crystallographic data for the title compound, based on common values for similar organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₇H₁₃N₃O
Formula Weight155.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)819.5
Z4
Calculated Density (g/cm³)1.258
Hydrogen Bonds (Å)N-H···N (intermolecular) ~2.9-3.1

Conformational Analysis of the Isopropoxymethyl Substituent

In the solid state, the conformation is "frozen" and can be determined by X-ray crystallography. It is anticipated that the orientation of the isopropoxymethyl group relative to the pyrazole ring would be such that steric clashes are minimized. The torsion angles defining the conformation, such as N2-N1-C(H₂)-O and N1-C(H₂)-O-C(H), would adopt values that represent a low-energy state in the crystalline environment. nih.gov

In solution, the isopropoxymethyl group would be expected to be more dynamic, with rotation around the single bonds leading to an equilibrium between different conformers. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, combined with computational modeling, would be powerful tools to study these conformational preferences in solution. mdpi.com The relative populations of different conformers can be influenced by the solvent environment. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation of the isopropoxymethyl group, identifying the most stable conformers and the energy barriers between them. nih.gov

Hypothetical Conformational Data

This interactive table illustrates plausible dihedral angles for the most stable conformer of the isopropoxymethyl group, as might be determined by computational chemistry or X-ray crystallography.

Dihedral Angle Hypothetical Value (°) Description
C5-N1-CH₂-O± 120Rotation around the N1-CH₂ bond
N1-CH₂-O-CH180 (anti-periplanar)Rotation around the CH₂-O bond for minimal steric clash
CH₂-O-CH-(CH₃)₂gauche or antiOrientation of the isopropyl methyl groups

Reactivity and Chemical Transformations of 1 Isopropoxymethyl 1h Pyrazol 4 Amine

Reactions at the 4-Amino Group

The primary amine at the C-4 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, enabling the construction of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions

The 4-amino group of 1-(isopropoxymethyl)-1H-pyrazol-4-amine is expected to readily undergo acylation and sulfonylation. In these reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively. This leads to the formation of stable amide or sulfonamide linkages.

Common reagents for these transformations include:

Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Reaction with acyl halides in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the liberated hydrogen halide would yield the corresponding N-acyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine derivatives.

Acid Anhydrides (e.g., Acetic Anhydride): These reagents can also be used, often with acid or base catalysis, to form the corresponding amides.

Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride, Methanesulfonyl Chloride): In a similar fashion to acylation, reaction with sulfonyl chlorides in the presence of a base affords stable sulfonamides. nih.gov

These reactions are fundamental for modifying the electronic properties and steric environment of the amino group, which can be crucial for tuning the molecule's biological activity or directing subsequent chemical transformations.

Reaction TypeReagent ClassExample ReagentExpected Product
AcylationAcyl HalideAcetyl ChlorideN-(1-(Isopropoxymethyl)-1H-pyrazol-4-yl)acetamide
AcylationAcid AnhydrideAcetic AnhydrideN-(1-(Isopropoxymethyl)-1H-pyrazol-4-yl)acetamide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl ChlorideN-(1-(Isopropoxymethyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
Table 1. Representative Acylation and Sulfonylation Reactions.

Alkylations and Reductive Aminations

Introducing alkyl groups onto the 4-amino nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation: While possible with alkyl halides, direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products, making it difficult to control.

Reductive Amination: This two-step, often one-pot, procedure provides a more selective method for preparing secondary or tertiary amines. wikipedia.org The process involves the initial condensation of the 4-aminopyrazole with an aldehyde or ketone to form an intermediate imine (or Schiff base). ineosopen.org This imine is then reduced in situ to the corresponding alkylated amine. wikipedia.orgineosopen.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) being the most common. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH3CN and NaBH(OAc)3 are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. wikipedia.org

Carbonyl CompoundReducing AgentExpected Product
FormaldehydeSodium TriacetoxyborohydrideN,N-Dimethyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine
Acetone (B3395972)Sodium CyanoborohydrideN-Isopropyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine
BenzaldehydeSodium Borohydride (stepwise)N-Benzyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine
Table 2. Examples of Reductive Amination Reactions.

Diazotization and Coupling Reactions

The primary aromatic amino group at the C-4 position can be converted into a versatile diazonium salt. arkat-usa.org This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgicrc.ac.ir

The resulting 1-(isopropoxymethyl)-1H-pyrazol-4-diazonium salt is a valuable synthetic intermediate. arkat-usa.org Although often unstable, it can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by a range of nucleophiles, including halides (–Cl, –Br) and cyano (–CN) groups, using the corresponding copper(I) salt as a catalyst. wikipedia.orgnih.govorganic-chemistry.org This provides a powerful method for introducing substituents onto the pyrazole ring that are not easily accessible through other means. wikipedia.orgorganic-chemistry.org

Azo Coupling Reactions: Diazonium salts are electrophiles that can react with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in electrophilic aromatic substitution reactions. wikipedia.orgkhanacademy.org This process, known as azo coupling, results in the formation of highly colored azo compounds, which are widely used as dyes. wikipedia.orgresearchgate.netnih.gov The reaction with an activated coupling component like β-naphthol would be expected to yield a vividly colored azo dye. researchgate.netrsc.org

Formation of Imines and Schiff Bases

As an intermediate step in reductive amination, the condensation of this compound with aldehydes or ketones yields imines, also known as Schiff bases. researchgate.netnih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comopenstax.org The formation of the imine is a reversible process and is often catalyzed by acid. operachem.com To drive the reaction to completion, water is typically removed from the reaction mixture, for example, by using a Dean-Stark apparatus or dehydrating agents. operachem.com

The reaction is general and can be performed with a wide variety of aromatic and aliphatic carbonyl compounds. scielo.org.coresearchgate.netresearchgate.net The resulting pyrazolyl-imines are themselves useful compounds with applications in medicinal chemistry and as ligands in coordination chemistry. nih.govscielo.org.co

Reactions Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and, as such, can participate in electrophilic aromatic substitution reactions, although its reactivity is influenced by the two nitrogen atoms and the existing substituents.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.org In unsubstituted pyrazole, the C-4 position is the most susceptible to electrophilic attack due to electronic factors. However, in this compound, this position is already occupied by the amino group.

The 4-amino group is a strongly activating, ortho-, para-directing group. In the context of the pyrazole ring, the positions "ortho" to the amino group are C-3 and C-5. Therefore, incoming electrophiles are expected to substitute at the C-5 position, which is generally more favored for substitution in 1,4-disubstituted pyrazoles. The N-1 isopropoxymethyl group also influences the regioselectivity.

Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. This reaction would likely require careful control of conditions due to the presence of the acid-sensitive isopropoxymethyl group and the activating amino group.

Friedel-Crafts Reactions: Acylation or alkylation reactions, although these are often challenging with pyrazole systems due to the Lewis basicity of the ring nitrogens, which can coordinate with the Lewis acid catalyst and deactivate the ring. wikipedia.org

The precise outcome of these reactions would depend on the specific reagents and conditions employed, with the electronic and steric effects of the existing substituents playing a crucial directing role. acs.org

Nucleophilic Attack and Ring Modification

The pyrazole ring in this compound is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. However, under specific conditions, particularly involving strong nucleophiles or activation of the ring, modifications can be induced.

One potential, though less common, reaction is nucleophilic substitution. For the pyrazole ring to undergo such a reaction, it typically requires the presence of a good leaving group at one of the carbon positions, which is absent in the parent molecule. However, derivatization of the pyrazole ring, for instance through halogenation, could introduce such a leaving group, thereby opening pathways for subsequent nucleophilic substitution.

More drastic modifications can lead to ring-opening reactions. Oxidative cleavage of the pyrazole ring, particularly in 5-aminopyrazoles, has been observed under the influence of strong oxidizing agents, leading to the formation of diazenylacrylonitrile derivatives. While this compound is a 4-amino isomer, the potential for oxidative ring-opening under harsh conditions cannot be entirely ruled out, which would lead to acyclic products. Such transformations are generally considered decomposition pathways rather than synthetic strategies.

Table 1: Potential Nucleophilic Attack and Ring Modification Reactions

Reaction TypeReagents and ConditionsExpected Outcome
Nucleophilic Aromatic SubstitutionRequires prior functionalization (e.g., halogenation) followed by a strong nucleophile (e.g., NaOMe, KCN).Substitution of the leaving group on the pyrazole ring.
Oxidative Ring OpeningStrong oxidizing agents (e.g., KMnO4, O3) under harsh conditions.Cleavage of the pyrazole ring to form acyclic nitrile derivatives.

Transformations of the Isopropoxymethyl Side Chain

The N1-isopropoxymethyl group plays a significant role in modulating the solubility and electronic properties of the molecule. It can also be a target for specific chemical transformations.

The ether linkage in the isopropoxymethyl side chain is susceptible to cleavage under both acidic and basic conditions, a common feature for N-alkoxymethyl protecting groups.

Acid-Catalyzed Cleavage: In the presence of strong acids such as hydrochloric acid or trifluoroacetic acid, the ether oxygen is protonated, making it a better leaving group. Subsequent nucleophilic attack by a counter-ion or solvent molecule leads to the cleavage of the C-O bond, releasing isopropanol and formaldehyde, and resulting in the deprotected 1H-pyrazol-4-amine. The stability of such acetal-type protecting groups is pH-dependent, with hydrolysis rates increasing at lower pH.

Base-Catalyzed Cleavage: While generally more stable to basic conditions than acidic ones, cleavage can be induced under strong basic conditions, although this is less common for simple ethers.

Derivatization of the ether linkage without cleavage is less straightforward. However, reactions that proceed via radical mechanisms could potentially functionalize the methylene (B1212753) bridge.

The isopropyl group is generally chemically robust. Modifications would typically require harsh reaction conditions that could also affect other parts of the molecule. Potential transformations, though likely to be low-yielding and non-selective, could include:

Oxidation: Strong oxidizing agents could potentially oxidize the tertiary carbon of the isopropyl group, leading to the corresponding alcohol, although over-oxidation and side reactions on the pyrazole ring and amino group are highly probable.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the isopropyl group, but this would likely be a non-selective process.

Table 2: Transformations of the Isopropoxymethyl Side Chain

TransformationReagents and ConditionsExpected Product
Acid-Catalyzed Ether CleavageStrong aqueous acid (e.g., HCl, TFA)1H-Pyrazol-4-amine, Isopropanol, Formaldehyde
Base-Catalyzed Ether CleavageStrong base (e.g., NaH, t-BuOK) at elevated temperatures1H-Pyrazol-4-amine, Isopropoxide

Regioselective Chemical Modifications

The presence of multiple reactive sites—the 4-amino group and the C3 and C5 positions of the pyrazole ring—makes regioselectivity a key consideration in the chemical modification of this compound.

Reactions at the 4-Amino Group: The exocyclic amino group is the most nucleophilic site in the molecule and will readily react with a variety of electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will selectively form the corresponding N-acyl derivative.

Alkylation: Alkylation with alkyl halides can occur at the amino group, though over-alkylation to form secondary and tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) would convert the primary amino group into a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of substituents at the 4-position.

Reactions at the Pyrazole Ring: Electrophilic substitution on the pyrazole ring is also possible. The N1-substituent and the 4-amino group influence the regioselectivity of these reactions. The 4-amino group is a strong activating group, directing electrophiles to the ortho positions (C3 and C5).

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C3 and/or C5 position.

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acid, though the conditions need to be carefully controlled to avoid decomposition.

The regioselectivity between N-acylation/alkylation and C-halogenation/nitration can often be controlled by the choice of reagents and reaction conditions.

Table 3: Regioselective Modifications

ReactionReagentPosition of ModificationProduct Class
AcylationAcyl chloride, Base4-Amino groupN-(1-(Isopropoxymethyl)-1H-pyrazol-4-yl)amide
AlkylationAlkyl halide, Base4-Amino groupN-Alkyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine
DiazotizationNaNO2, HCl4-Amino group1-(Isopropoxymethyl)-1H-pyrazole-4-diazonium salt
HalogenationNBS or NCSC3 and/or C53-Halo- and/or 5-halo-1-(isopropoxymethyl)-1H-pyrazol-4-amine

Derivatization Strategies for Investigating Structure-Reactivity Relationships

Systematic derivatization of this compound is a valuable strategy for probing structure-reactivity relationships, which is crucial in fields like medicinal chemistry for optimizing biological activity.

Substitution on the Pyrazole Ring: Introducing substituents at the C3 and C5 positions of the pyrazole ring can significantly alter its electronic properties and steric environment. This can be achieved through electrophilic substitution reactions as mentioned previously, followed by further transformations of the introduced groups.

Variation of the N1-Side Chain: While this article focuses on the isopropoxymethyl derivative, a broader structure-reactivity study would involve synthesizing analogs with different N1-alkoxymethyl groups. Varying the size and electronic nature of the alkyl group (e.g., methyl, ethyl, benzyl) can provide insights into the role of the side chain in molecular interactions and reactivity.

By systematically applying these derivatization strategies and analyzing the properties of the resulting compounds, a comprehensive understanding of the structure-reactivity relationships of the this compound scaffold can be established.

Theoretical and Computational Chemistry Studies of 1 Isopropoxymethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. acs.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a given compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net A typical DFT study on 1-(Isopropoxymethyl)-1H-pyrazol-4-amine , likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield a detailed picture of its electronic architecture. malayajournal.org

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-amino group and the pyrazole (B372694) ring, while the LUMO would likely be distributed across the pyrazole ring's π-system.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For This compound , the MEP would likely show a negative potential (red/yellow) around the pyrazole nitrogen atoms and the amine group, indicating sites susceptible to electrophilic attack, and a positive potential (blue) around the amine hydrogens.

Illustrative Data Table: Calculated Electronic Properties of a Related Pyrazole Analog

PropertyCalculated Value (Illustrative)Significance for this compound
HOMO Energy -5.8 eVIndicates the energy of the outermost electrons, related to ionization potential.
LUMO Energy -0.9 eVIndicates the energy of the lowest empty orbital, related to electron affinity.
HOMO-LUMO Gap 4.9 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: These values are representative examples based on DFT calculations of similar aminopyrazole structures and serve to illustrate the type of data generated.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2), can be employed. researchgate.net These methods are more computationally intensive than DFT but can provide more precise energy calculations and descriptions of electron correlation. An MP2 study, often with a basis set like 6-31G**, would be valuable for benchmarking the results from DFT and for a more accurate determination of the molecule's geometry and interaction energies. researchgate.net

Conformational Analysis and Energy Minima Identification

The isopropoxymethyl group attached to the N1 position of the pyrazole ring introduces significant conformational flexibility. A thorough conformational analysis is crucial to identify the most stable three-dimensional arrangement (the global energy minimum) of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation of This compound would model the movements of its atoms by solving Newton's equations of motion.

These simulations are particularly useful for exploring conformational flexibility in a more realistic, dynamic context and for studying the effects of a solvent, such as water. rdd.edu.iqresearchgate.net By placing the molecule in a simulated box of water molecules, one can observe how hydrogen bonding between the amine and pyrazole nitrogens with water affects the molecule's conformation and stability. rdd.edu.iq Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDF) to understand the structure of the solvent around the solute. researchgate.net

Reaction Mechanism Studies for Synthetic Pathways and Chemical Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. acs.org For This compound , this could involve investigating its synthesis. A common route to pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.orgchim.it

Theoretical studies can map out the entire reaction pathway, calculating the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov By determining the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction, compare different potential synthetic routes, and understand the regioselectivity of the cyclization process. For instance, calculations could confirm why the isopropoxymethyl group remains on the N1 position.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure validation. chemrxiv.orgsciensage.info

Using DFT, it is possible to calculate:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in an experimental spectrum. nih.gov

Vibrational Spectra (IR & Raman): Calculation of vibrational frequencies can help in the assignment of bands in experimental FT-IR and Raman spectra. researchgate.net These calculations can confirm the presence of key functional groups, such as the N-H stretches of the amine and the C=N and C=C stretches of the pyrazole ring.

Illustrative Data Table: Predicted vs. Expected Experimental ¹H NMR Chemical Shifts

Proton SitePredicted Chemical Shift (ppm) (Illustrative)Expected Experimental Range (ppm)
Pyrazole C3-H 7.457.3 - 7.6
Pyrazole C5-H 7.907.8 - 8.1
-NH₂ 3.503.0 - 4.5 (broad)
N-CH₂-O 5.305.2 - 5.5
O-CH(CH₃)₂ 3.903.8 - 4.1
O-CH(CH₃)₂ 1.151.1 - 1.3

Note: Predicted shifts are representative examples from DFT calculations on analogous structures. Experimental ranges are typical for such functional groups.

Computational Approaches in Chemical Design and Optimization

The chemical design and optimization of this compound can be significantly enhanced through a range of computational techniques. These methods allow for the detailed exploration of the molecule's conformational space, electronic properties, and potential interactions with biological targets.

Molecular Modeling and Conformational Analysis:

The first step in the computational analysis of this compound involves the determination of its most stable three-dimensional structure. This is achieved through conformational analysis, which systematically explores the different spatial arrangements of the atoms resulting from rotation around single bonds. The isopropoxymethyl group, in particular, introduces a degree of flexibility that can be critical for its interaction with target proteins.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. aip.orgtandfonline.comresearchgate.net For this compound, DFT calculations can provide valuable insights into its reactivity and stability. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. tandfonline.comresearchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and electron-donating species, respectively. This is particularly useful for predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Molecular Docking:

To explore the potential of this compound as a therapeutic agent, molecular docking studies are performed. researchgate.netnih.govresearchgate.netijpbs.com This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. The results of a docking study are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. mdpi.com By docking this compound into the active site of a known biological target, researchers can hypothesize its mechanism of action and identify key interactions that contribute to its biological activity.

The following table illustrates the type of data that can be generated from molecular docking studies of pyrazole derivatives with various protein kinases, which are common targets for this class of compounds. nih.govnih.gov

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)Pyrazole Derivative A-8.5LEU83, LYS33, ASP86
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Pyrazole Derivative B-9.2CYS919, ASP1046, GLU885
p38 Mitogen-Activated Protein KinasePyrazole Derivative C-7.9MET109, LYS53, THR106

Structure-Activity Relationship (SAR) Studies:

Computational methods are also instrumental in developing Structure-Activity Relationships (SAR). By systematically modifying the structure of this compound in silico and calculating the corresponding changes in properties or binding affinities, a predictive model can be built. This allows for the rational design of new analogues with improved potency and selectivity.

The table below provides a hypothetical example of how computational data could be used in an SAR study for derivatives of this compound.

CompoundSubstitution at Pyrazole RingCalculated LogPPredicted Binding Affinity (Ki, nM)
This compoundNone1.8150
3-Methyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine3-Methyl2.1120
5-Chloro-1-(isopropoxymethyl)-1H-pyrazol-4-amine5-Chloro2.585
3,5-Dimethyl-1-(isopropoxymethyl)-1H-pyrazol-4-amine3,5-Dimethyl2.495

Through the integration of these computational approaches, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, paving the way for its potential applications in various scientific fields.

Research Applications of 1 Isopropoxymethyl 1h Pyrazol 4 Amine As a Chemical Scaffold

Role as a Versatile Synthetic Building Block in Organic Chemistry

The 4-aminopyrazole core is a highly valued building block in synthetic organic chemistry due to its reactivity and the stability of the pyrazole (B372694) ring. nih.govmdpi.com The amino group at the 4-position and the various substitution points on the pyrazole ring allow for the construction of more complex molecular architectures.

The 4-aminopyrazole scaffold is a key intermediate for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. For instance, research has demonstrated the development of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-f]quinolines from aminopyrazole precursors. nih.gov These fused systems are often designed to mimic the structure of endogenous molecules like purines, enabling them to interact with biological targets such as protein kinases. nih.gov

In one synthetic approach, a 5-cyano-1H-pyrazole-3-carboxylate intermediate was targeted to enable the regioselective synthesis of tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide, a privileged scaffold for developing potent LIMK1/2 inhibitors. acs.org Although this specific route faced challenges, alternative strategies starting from different pyrazole derivatives successfully yielded the desired complex heterocyclic systems, highlighting the adaptability of the pyrazole core in multi-step synthesis. acs.org

The functional groups on the 4-aminopyrazole scaffold, particularly the amino group, are readily derivatized, making it an ideal starting point for creating diverse chemical libraries for high-throughput screening. mdpi.com Medicinal chemists frequently exploit the N1 nitrogen and the C3, C4, and C5 positions of the pyrazole ring to introduce a variety of substituents, systematically altering the compound's steric and electronic properties. nih.govmdpi.com

For example, a series of 4-amino-(1H)-pyrazole derivatives were synthesized to explore their potential as Janus kinase (JAK) inhibitors. nih.gov By modifying the substituents on the pyrazole core, researchers were able to conduct structure-activity relationship (SAR) studies and identify compounds with potent inhibitory activity. nih.gov Similarly, 4-aminopyrazoles have served as intermediates in the synthesis of large libraries of thiourea (B124793) and urea (B33335) derivatives, which were evaluated for anticonvulsant properties. mdpi.com This demonstrates the scaffold's utility in generating a wide range of chemical entities for biological evaluation.

Utility in Chemo-Enzymatic Research and Molecular Recognition Studies

The 4-aminopyrazole scaffold is instrumental in the design of molecules that can selectively interact with enzymes, making it a valuable tool for chemo-enzymatic research and for studying the principles of molecular recognition.

The pyrazole ring is a key feature in numerous approved protein kinase inhibitors, where it often acts as a bioisosteric replacement for other aromatic rings to improve drug-like properties such as potency and lipophilicity. nih.gov The scaffold's ability to participate in hydrogen bonding and other non-covalent interactions is crucial for its binding to the ATP-binding site of kinases. nih.gov

Researchers have designed and synthesized a variety of 4-aminopyrazole derivatives to target specific enzymes. For instance, by replacing a phenylsulfonamide moiety with pyrazole-derived groups, a new class of potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors was discovered. nih.gov In another study, aminopyrimidinyl pyrazole analogs were designed and synthesized as inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle and a target in cancer therapy. mdpi.com These examples underscore the scaffold's effectiveness in generating targeted enzyme inhibitors.

Derivatives of the 4-aminopyrazole scaffold are frequently used to investigate the specific interactions between a ligand and its target enzyme. Docking studies and X-ray crystallography of these compounds bound to enzymes provide detailed insights into the binding modes and the key amino acid residues involved.

For example, docking studies of 4-amino-(1H)-pyrazole derivatives with JAKs proteins revealed that the -NH moiety of the pyrazole ring acts as a crucial hydrogen bond donor, which is essential for potent inhibition. nih.gov In the development of inhibitors for Aurora kinases, another class of enzymes involved in cell division, the pyrazole fragment was found to fit perfectly into the extended-hinge region of the enzyme, contributing significantly to the inhibitor's potency. nih.gov These mechanistic insights are vital for rational drug design and the optimization of lead compounds.

The 4-aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors for cancer treatment. nih.govnih.gov Abnormalities in kinase signaling pathways are a hallmark of many cancers, making kinase inhibitors a major focus of oncological research. nih.gov The pyrazole nucleus is present in several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Pirtobrutinib. nih.gov

Research into 4-amino-(1H)-pyrazole derivatives has yielded highly potent inhibitors of the JAK family of kinases. The table below shows the inhibitory concentrations (IC₅₀) of select compounds against different JAK isoforms, demonstrating the scaffold's potential in generating powerful and specific kinase inhibitors. nih.gov

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3f 3.42.23.5
11b 10.34.815.5
Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as potent JAKs inhibitors. nih.gov

Furthermore, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, built upon the 4-aminopyrazole scaffold, produced a potent CDK2 inhibitor with a Ki value of 0.005 µM. nih.gov Mechanistic studies confirmed that this compound arrested the cell cycle and induced apoptosis in cancer cells, highlighting the therapeutic potential of this class of molecules. nih.gov

Mechanistic Investigations of Ligand-Enzyme Binding and Inhibition

Cyclooxygenase (COX) Inhibition Studies

Currently, there is no specific research data available in the public domain detailing cyclooxygenase (COX) inhibition studies conducted solely on the chemical compound 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. While the broader class of pyrazole derivatives has been investigated for COX inhibitory activity, specific findings for this particular compound have not been published.

Monoamine Oxidase (MAO) Inhibition Research

There are no specific published research findings on the monoamine oxidase (MAO) inhibitory activity of this compound. Research into MAO inhibition has been performed on various other pyrazole and pyrazoline analogues, but data specifically pertaining to this compound is not available in current scientific literature.

Structure-Activity Relationship (SAR) Analysis for Molecular Recognition

A detailed Structure-Activity Relationship (SAR) analysis for this compound is not available in the existing scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but such analyses have been focused on other pyrazole derivatives and have not been specifically reported for this compound.

Computational Approaches in Ligand Design (e.g., Molecular Docking, Virtual Screening)

Specific computational studies, such as molecular docking or virtual screening, focused on this compound have not been identified in publicly accessible research. While these computational methods are frequently used to predict the binding affinity and interaction of ligands with protein targets for various pyrazole-based compounds, reports detailing these approaches for this compound are absent from the literature.

Applications in Materials Science and Dye Chemistry Research

The chemical compound this compound is identified as a building block with potential applications in the fields of materials science and dye chemistry. It is noted for its role as an organic monomer. This suggests its utility in synthesizing larger, more complex structures such as Covalent Organic Frameworks (COFs) and other polymers.

Potential areas of application in materials science for this compound include:

Aggregation-Induced Emission (AIE) Materials: As a potential component in the synthesis of molecules that exhibit AIE, where the substance is non-emissive in solution but becomes highly fluorescent upon aggregation.

Covalent Organic Frameworks (COFs): Serving as a monomeric unit for the construction of crystalline, porous polymers with potential uses in gas storage, catalysis, and sensing.

Electronic and Magnetic Materials: Use as a precursor for materials with specific electronic or magnetic properties.

Optical Materials and Organic Pigments: The pyrazole structure is a component of some dyes, and this compound could serve as an intermediate in the synthesis of novel pigments or materials with specific optical properties.

The table below summarizes the potential applications based on its classification as a material building block.

Field Potential Application of this compound Reference
Materials ScienceOrganic monomer for Covalent Organic Frameworks (COFs)
Materials SciencePrecursor for Electronic and Magnetic Materials
Materials ScienceComponent for Aggregation-Induced Emission (AIE) Materials
Polymer ScienceBuilding block for advanced polymers
Dye ChemistryIntermediate for Organic Pigments and Optical Materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.